molecular formula C18H18Cl2N2O3S B11139099 ethyl 5-(3,4-dichlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

ethyl 5-(3,4-dichlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B11139099
M. Wt: 413.3 g/mol
InChI Key: NRKHMAOSNFNSHG-UHFFFAOYSA-N
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Description

Ethyl 5-(3,4-dichlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound belonging to the thiazolopyrimidine class. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the thiazole and pyrimidine rings in its structure contributes to its unique chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 5-(3,4-dichlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves a multi-component reaction. One common method includes the reaction of ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with 3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and monochloroacetic acid in the presence of anhydrous sodium acetate in an acetic acid-acetic anhydride medium .

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors and automated systems to ensure consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(3,4-dichlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of thiazolidine derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the thiazole ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted thiazolopyrimidine derivatives.

Scientific Research Applications

Ethyl 5-(3,4-dichlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the synthesis of various pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of ethyl 5-(3,4-dichlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 5-(3,4-dichlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate can be compared with other thiazolopyrimidine derivatives:

The uniqueness of this compound lies in its specific substituents and the resulting biological activities, making it a valuable compound for various research and industrial applications.

Biological Activity

Ethyl 5-(3,4-dichlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a complex organic compound with significant potential in medicinal chemistry. Its structural features suggest a variety of biological activities, including antimicrobial, antiviral, and anticancer properties. This article explores the biological activity of this compound through various studies and research findings.

Chemical Structure and Properties

The compound has the following molecular formula: C18_{18}H18_{18}Cl2_{2}N2_{2}O3_{3}S. It features a thiazolo-pyrimidine core structure with multiple functional groups that enhance its reactivity and biological interactions. The presence of the dichlorophenyl moiety is particularly noteworthy due to its implications in biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In studies comparing its efficacy against various bacterial strains, it has shown promising results:

Bacterial Strain Minimum Inhibitory Concentration (MIC)
E. coli256 µg/mL
S. aureus256 µg/mL

These findings suggest that the compound could be a candidate for developing new antibacterial agents .

Antiviral Activity

The compound's antiviral potential is also under investigation. Preliminary studies have indicated its ability to inhibit viral replication in cell cultures. Specific mechanisms of action are still being elucidated but may involve interference with viral entry or replication processes.

Anticancer Properties

This compound has been evaluated for its anticancer activity against various cancer cell lines. Notable findings include:

Cancer Cell Line IC50_{50} (µM)
HCT-116 (Colon)6.2
T47D (Breast)27.3

These results indicate that the compound may serve as a lead structure for developing new anticancer therapies targeting specific pathways involved in tumor growth .

Mechanistic Studies

Ongoing research aims to elucidate the mechanisms by which this compound interacts with biological targets. Initial findings suggest interactions with specific enzymes and receptors involved in disease pathways.

Case Studies

Several case studies highlight the compound's potential in drug development:

  • Antibacterial Efficacy Study : A study demonstrated that derivatives of thiazolo-pyrimidines exhibited enhanced antibacterial activity compared to their parent compounds.
  • Anticancer Screening : A series of derivatives were synthesized and screened against multiple cancer cell lines; results indicated significant cytotoxicity correlating with structural modifications.

Properties

Molecular Formula

C18H18Cl2N2O3S

Molecular Weight

413.3 g/mol

IUPAC Name

ethyl 5-(3,4-dichlorophenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate

InChI

InChI=1S/C18H18Cl2N2O3S/c1-4-13-16(23)22-15(10-6-7-11(19)12(20)8-10)14(17(24)25-5-2)9(3)21-18(22)26-13/h6-8,13,15H,4-5H2,1-3H3

InChI Key

NRKHMAOSNFNSHG-UHFFFAOYSA-N

Canonical SMILES

CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OCC)C3=CC(=C(C=C3)Cl)Cl

Origin of Product

United States

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